beta-Cyfluthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Cyfluthrin: is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its effectiveness in targeting a broad range of insect pests, including ants, moths, beetles, and flying insects. This compound is a complex organic compound, and its commercial product is sold as a mixture of isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Cyfluthrin is synthesized through a multi-step process starting with p-fluorobenzaldehyde. The process involves bromination, condensation, etherification, hydrolysis, and esterification. Each step requires specific reaction conditions, such as temperature control and the use of catalysts, to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to achieve high yields. The final product is formulated into emulsifiable concentrates and suspension concentrates for ease of application.
Chemical Reactions Analysis
Types of Reactions: : Beta-Cyfluthrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental impact assessment.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide and sodium borohydride are commonly used in oxidation and reduction reactions, respectively. Substitution reactions often involve halogenated compounds under controlled conditions.
Major Products Formed: : The major products formed from these reactions include various degradation products, which are important for understanding the environmental fate of this compound.
Scientific Research Applications
Chemistry: : Beta-Cyfluthrin is used in analytical chemistry for the development of detection methods, such as cathodic stripping voltammetric determination.
Biology: : In biological research, this compound is used to study the effects of insecticides on non-target organisms, such as fish and invertebrates.
Medicine: : While not commonly used in medicine, this compound has been studied for its potential toxicological effects on humans and animals.
Industry: : In the agricultural industry, this compound is used to control pests on crops such as cotton, corn, and fruit. It is also used in residential settings to control household pests.
Mechanism of Action
Beta-Cyfluthrin exerts its insecticidal effects by altering the normal function of the nervous system in insects. It causes initial paralysis (knockdown) followed by death. The compound binds to sodium channels in the nerve cells, leading to prolonged depolarization and disruption of nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds: : Beta-Cyfluthrin is compared with other synthetic pyrethroids such as Bifenthrin and Permethrin.
Uniqueness: : this compound is unique in its rapid knockdown effect and broad-spectrum efficacy. It is more toxic to certain pests compared to other pyrethroids, making it a preferred choice in pest control applications.
Properties
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15?,18-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODLKZGRKWIFG-RUTXASTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C1C=C(Cl)Cl)C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.